molecular formula C14H14FNO3S B183604 N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 91308-53-1

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Katalognummer B183604
CAS-Nummer: 91308-53-1
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: VMVYISXIPPYASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide” is a chemical compound that likely contains an ethoxyphenyl group, a fluorobenzenesulfonamide group, and a nitrogen atom connecting these two groups .


Synthesis Analysis

While specific synthesis methods for “N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide” are not available, similar compounds such as “N-(4-ethoxyphenyl)-retinamide” have been synthesized using one-step, low-cost, operator-friendly, and scalable procedures .

Wissenschaftliche Forschungsanwendungen

  • Enantioselective Fluorination Reactions : N-fluorobenzenesulfonamide derivatives, including those with fluorine substitutions, are used in enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

  • Cyclooxygenase-2 Inhibition for Medicinal Use : Certain 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which include fluorine atoms, have been found effective as cyclooxygenase-2 (COX-2) inhibitors. This is significant for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Electrophilic Fluorinating Agents : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a derivative of N-fluorobenzenesulfonmide, has been shown to improve the enantioselectivity in fluorination reactions (Yasui et al., 2011).

  • Supramolecular Architecture Studies : The crystal structures of compounds like N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have been analyzed to understand their supramolecular architectures, which are relevant in materials science and pharmaceuticals (Rodrigues et al., 2015).

  • Carbonic Anhydrase Inhibition : Studies on 4-fluorobenzenesulfonamide binding to carbonic anhydrases I and II have provided insights into the interaction of inhibitors with these enzymes, which is important for understanding enzyme function and inhibition (Dugad & Gerig, 1988).

  • Enzyme Inhibition and Anticancer Potential : N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, with relevance for treatments targeting acetylcholinesterase and α-glucosidase (Riaz, 2020).

  • Anticancer Agent Synthesis : Aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

  • Synthesis of Novel Platinum(II) Complexes : 4-Fluorobenzenesulfonamide derivatives have been used in the synthesis of platinum(II) dithiocarbimato complexes, relevant in coordination chemistry and potential medicinal applications (Amim et al., 2008).

  • Tubulin Binding and Antimitotic Properties : Studies of sulfonamide drugs binding to the colchicine site of tubulin, including derivatives of benzenesulfonamide, have provided insights into the antimitotic properties of these compounds, crucial for cancer therapy (Banerjee et al., 2005).

  • Fungicidal Activities and Molecular Structure Analysis : The fungicidal activities of N-phenylbenzenesulfonamide derivatives against Pythium ultimum have been explored, providing insights into the structural characteristics influencing their biological activities (조윤기 et al., 2008).

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYISXIPPYASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321307
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

CAS RN

91308-53-1
Record name NSC373487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.